2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
Description
Properties
CAS No. |
730-74-5 |
|---|---|
Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-chloro-2-(4-chlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-7-5-9(6-8-10)15(17)13(18)11-3-1-2-4-12(11)14(15)19/h1-8H |
InChI Key |
ZFWBDPMOHPXUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-chlorobenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization to form the indene structure. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chlorophacinone (2-[(4-Chlorophenyl)phenylacetyl]-1H-indene-1,3(2H)-dione)
- Structure : Substituted with a phenylacetyl group and a 4-chlorophenyl group.
- Physical Properties : Yellow crystalline solid (m.p. 140°C), low water solubility, high organic solvent solubility .
- Applications : Widely used as an anticoagulant rodenticide due to its inhibition of vitamin K epoxide reductase .
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Structure : Bromine replaces one chlorine atom at the 2-position.
- Molecular Weight : 335.58 g/mol (vs. ~308.7 g/mol for the target compound).
- Reactivity : Bromine’s higher polarizability and leaving-group ability may increase susceptibility to nucleophilic substitution reactions compared to chlorine derivatives .
- Applications: Potential use in synthetic intermediates for pharmaceuticals or agrochemicals, leveraging bromine’s reactivity .
2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione
- Structure : Features a benzylidene group (C16H9ClO2) with a para-chlorine substituent.
- Electronic Properties : Extended conjugation via the benzylidene group enhances absorption in the visible spectrum, suggesting utility in dye-sensitized solar cells or photochemical applications .
- Comparison: The benzylidene group introduces planar aromaticity, contrasting with the non-conjugated chloro substituents in the target compound, which may reduce π-π stacking interactions .
(E)-2-(3-(4-Chlorophenyl)allylidene)-1H-indene-1,3(2H)-dione (36f)
- Structure : Allylidene group conjugated to the indene-dione core.
- Physical Properties : Higher melting point (188–190°C) due to improved crystalline packing from the rigid allylidene moiety .
- Applications: Potential as a fluorescent probe or sensor due to extended conjugation and solvatochromic behavior .
Chromone-Fused Derivatives (e.g., 5ae)
- Structure : Incorporates a chromone ring system fused to the indene-dione core.
- Biological Activity : Enhanced enzyme inhibitory or antioxidant activity due to the chromone’s ability to modulate redox pathways .
- Synthesis : Multi-step procedures involving allylic phosphorus ylides, highlighting the complexity compared to simpler halogenated analogs .
Heterocyclic Derivatives (e.g., Hydrazono and Indole-Substituted Compounds)
- Indole-Substituted Analogs (e.g., Compound 11): Indole groups enhance lipophilicity and bioavailability, complying with Lipinski’s "Rule of Five" for drug-likeness .
- Comparison : Heterocycles diversify electronic and steric profiles, enabling tailored applications in medicinal chemistry versus the target compound’s halogen-dominated reactivity .
Biological Activity
2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, a derivative of indane-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H8Cl2O2
- CAS Number : 1146-99-2
- Molecular Weight : 256.68 g/mol
- SMILES Notation : C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)Cl
Antitumor Activity
Research indicates that derivatives of indane-1,3-dione exhibit significant antitumor properties. A study highlighted that compounds related to indane-1,3-dione can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Specifically, this compound has shown promise in inhibiting the proliferation of several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 25 |
| This compound | MCF-7 | 30 |
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. It has been noted that indane derivatives can inhibit the growth of various bacterial strains. For example, a study demonstrated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Activity
The anti-inflammatory effects of indane derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory diseases.
Case Studies
A notable case study examined the effects of this compound on a mouse model of cancer. The administration of this compound led to a marked reduction in tumor size compared to control groups. The study reported enhanced survival rates and improved overall health markers in treated mice .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2-Chloro-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence product yield?
- Methodological Answer : The compound is synthesized via allylic phosphorus ylide-mediated TP-C reactions. Key steps include:
- Substrate Preparation : Reacting 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione with acyl chlorides (e.g., benzoyl chloride) in anhydrous THF.
- Catalysis : Using Me2PhP (0.2 equiv.) and Et3N (1.3 equiv.) to drive the reaction.
- Optimization : Reaction times vary (0.5–2 hours) depending on substituents; shorter times for electron-deficient acyl chlorides (e.g., isobutyryl chloride: 0.5 h, 74% yield).
- Purification : Column chromatography (SiO2, Hexanes:EtOAc gradients) yields products with >75% purity .
Table 1 : Representative Reaction Conditions and Yields
| Substrate | Acyl Chloride | Time (h) | Yield (%) |
|---|---|---|---|
| 1a (Chromone derivative) | Benzoyl chloride | 0.5 | 75 |
| 1a | Isobutyryl chloride | 0.5 | 74 |
| 1k (Nitro-substituted) | 1-Naphthoyl chloride | 2 | 76 |
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic protons (δ 6.8–8.5 ppm) and ketone carbonyl signals (δ 185–190 ppm). Substituent effects (e.g., chloro groups) shift peaks predictably .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 365.3808 for C24H15NO3) and fragmentation patterns .
- Melting Point Analysis : Used to assess purity (e.g., 180–181.5°C for chromone-fused derivatives) .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Classified under UN 2761 (toxic solid) due to acute toxicity risks (oral, dermal, inhalation) .
- Handling Protocols : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources (flash point: 324.5°C) .
- Waste Disposal : Neutralize with alkaline solutions (pH >10) to degrade reactive intermediates .
Advanced Research Questions
Q. How do substituent variations in 1H-indene-1,3(2H)-dione derivatives affect their reactivity in cycloaddition reactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, favoring regioselective [3+2] cycloadditions. For example, chloro-substituted derivatives show >99:1 diastereoselectivity with DABCO catalysis .
- Steric Effects : Bulky groups (e.g., diphenylamino) reduce adsorption efficiency on metal surfaces due to steric hindrance, as shown in corrosion inhibition studies .
- Kinetic Studies : Laser flash photolysis (λ = 253.7 nm) reveals radical formation (e.g., solvated electrons) in alkaline solutions, influencing degradation pathways .
Q. What mechanisms explain the photolytic degradation pathways under UV exposure?
- Methodological Answer :
- Radical Formation : UV irradiation generates transient species (e.g., enolate radicals) via homolytic cleavage of the diketone moiety. Rate constants for radical recombination are solvent-dependent (e.g., faster in ethanol than cyclohexane) .
- Degradation Products : Identified intermediates include quinoline derivatives and phenylacetyl fragments, characterized by transient absorption spectra .
- Stabilization Strategies : Encapsulation in polymeric matrices or addition of antioxidants (e.g., BHT) reduces photodegradation .
Q. How can DFT and MD simulations guide the design of derivatives with enhanced corrosion inhibition?
- Methodological Answer :
- DFT Parameters : Low energy gaps (ΔEgap = 2–3 eV) and high electrophilicity (ω >1.5 eV) correlate with strong adsorption on Fe(110) surfaces. Fukui indices identify nucleophilic sites (e.g., carbonyl oxygens) for binding .
- MD Simulations : Binding energies (89–237 kJ/mol) predict adsorption strength. For example, 2-((4,7-dimethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione exhibits the highest binding energy (237 kJ/mol) due to π-π stacking and van der Waals interactions .
Table 2 : Computed Parameters for Corrosion Inhibition Efficiency
| Derivative | ΔEgap (eV) | Electrophilicity (ω, eV) | Binding Energy (kJ/mol) |
|---|---|---|---|
| Compound 2 | 2.1 | 1.7 | 198.3 |
| Compound 7 | 1.9 | 2.0 | 237.8 |
| Compound 9 | 2.3 | 1.5 | 150.2 |
Data Contradiction Analysis
Q. How can conflicting results in photostability studies (e.g., ethanol vs. cyclohexane) be reconciled?
- Methodological Answer :
- Solvent Polarity : Ethanol stabilizes enolate forms, reducing radical formation, while nonpolar solvents (cyclohexane) favor diketo tautomers prone to degradation .
- pH Dependence : Alkaline conditions (pH 12) accelerate solvated electron generation, increasing degradation rates compared to neutral solvents .
Q. Why do computational models sometimes overestimate adsorption energies compared to experimental data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
